molecular formula C7H10ClN3O B2523280 5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde CAS No. 2247103-64-4

5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde

Cat. No. B2523280
CAS RN: 2247103-64-4
M. Wt: 187.63
InChI Key: KIJSYSZRWURDFQ-UHFFFAOYSA-N
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Description

The compound 5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde is a chemical that is not directly mentioned in the provided papers. However, the papers discuss related compounds that can provide insights into the chemistry of similar structures. For instance, the first paper discusses the reactivity of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with various nucleophiles, leading to the formation of triazole-thiocarboxamides and triazole-thiohydrazides . The second paper deals with the synthesis and characterization of benzimidazole derivatives with chloro and dimethyl substituents, which are structurally related to the compound . The third paper describes reactions of a chloro-dimethylamino-methyl-quinolone aldehyde with different nucleophiles to yield various dyes .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For example, the synthesis of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde is achieved in four steps from 1,3-dichloroacetone . Similarly, the synthesis of benzimidazole derivatives is performed using analytical data and various spectroscopic techniques . These methods could potentially be adapted for the synthesis of 5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using spectroscopic methods such as FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy . Additionally, theoretical calculations using Density Functional Theory (DFT) help in understanding the geometry, energy, and electronic properties of the molecules . These techniques would be essential in analyzing the molecular structure of 5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde.

Chemical Reactions Analysis

The chemical reactivity of similar compounds shows a variety of reactions with nucleophiles leading to the formation of different products. For instance, the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with amines and hydrazines results in triazole derivatives . The quinolone aldehyde reacts with aminophenol and benzimidazole derivatives to form cationic dyes and neutrocyanine dyes . These studies suggest that 5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde could also participate in nucleophilic substitution reactions to yield a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through experimental and theoretical methods. For example, the stability, charge distribution, and decomposition points of benzimidazole derivatives are assessed . The electron-withdrawing effect of the imidazole ring influences the charge distribution on the chlorine atoms and adjacent carbon atoms . These findings can be extrapolated to predict the properties of 5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde, such as its stability, reactivity, and electronic characteristics.

Scientific Research Applications

Synthesis of pH-sensitive Spin Probes

"5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde" has been involved in the preparation of pH-sensitive spin probes. This application involves the synthesis of stable nitroxides through reactions with Grignard reagents and subsequent oxidation, demonstrating the compound's utility in creating sensitive probes for pH measurement in various environments (Kirilyuk et al., 2003).

Creation of Imidazo[4,5-b]pyridine Derivatives

Another research avenue has explored the condensation of aminoimidazolecarbaldehydes, including compounds structurally related to "5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde", with carbonitriles, ketones, and polyfunctional carbonyl compounds. This synthesis route produces imidazo[4,5-b]pyridine derivatives, highlighting the compound's role in generating complex heterocyclic structures with potential pharmacological activities (Perandones & Soto, 1997).

Development of Non-linear Optic Materials

Research has also been conducted on the synthesis of novel push-pull benzothiazole derivatives with reverse polarity for potential non-linear optic applications. The process begins with compounds like "5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde" and involves the introduction of strong electron-acceptor and donor groups to create materials with expected non-linear optical properties. This application underscores the compound's significance in the development of advanced materials for optical technologies (Hrobárik et al., 2004).

Facilitating Organic Synthesis

The compound has been utilized in organic synthesis, particularly in Knoevenagel condensation reactions, demonstrating its utility in the synthesis of diverse organic molecules. Such reactions are fundamental in creating compounds with wide-ranging applications, from pharmaceuticals to materials science (Shelke et al., 2009).

Heterocyclic Chemistry Applications

Furthermore, "5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde" is pivotal in heterocyclic chemistry, where it contributes to the synthesis of heterocycles containing a pyrimido[5,4-e][1,3]thiazine fragment. This application is crucial for developing novel heterocyclic compounds with potential utility in drug discovery and development (Brukshtus & Tumkevičius, 2000).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on cellular processes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

5-chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-10(2)7-9-6(8)5(4-12)11(7)3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJSYSZRWURDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1N(C)C)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde

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